



Application of CRISPR Screening in Elucidating the Hippo-YAP/TAZ Signaling Pathway

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For Researchers, Scientists, and Drug Development Professionals

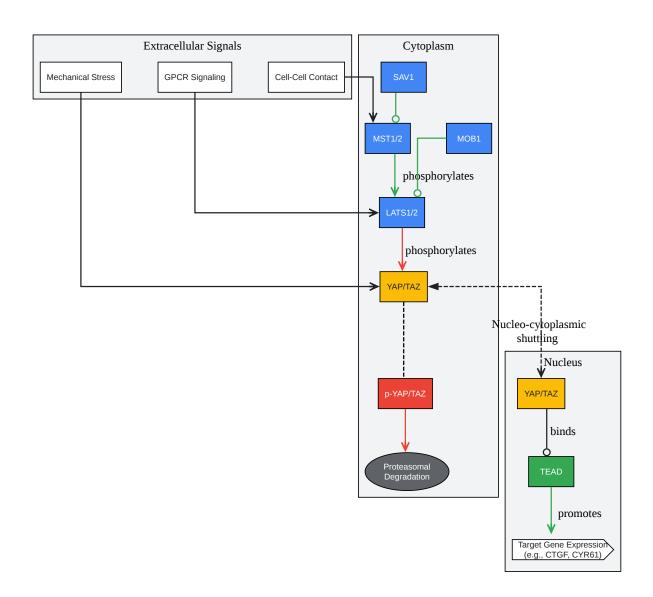
Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The core of the pathway consists of a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] [2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they interact with transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Given its central role in cell fate determination, the Hippo-YAP/TAZ pathway is a key area of interest for therapeutic intervention.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify novel regulators of complex biological processes like the Hippo pathway. [5][6][7] By knocking out every gene in the genome, researchers can identify genes whose loss-of-function leads to a specific phenotype, such as the activation or suppression of YAP/TAZ activity. This application note provides a detailed protocol for a hypothetical CRISPR knockout screen to identify novel regulators of the Hippo-YAP/TAZ signaling pathway.

Signaling Pathway Overview



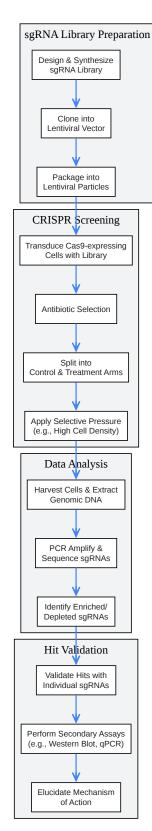


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Caption: The core Hippo-YAP/TAZ signaling cascade.



CRISPR Screen Experimental Workflow



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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data Summary

The following tables represent hypothetical data from a genome-wide CRISPR screen to identify regulators of YAP/TAZ activity. The screen utilizes a cell line with a reporter for YAP/TAZ nuclear localization.

Table 1: Top 5 Gene Knockouts Leading to Increased YAP/TAZ Activity

Gene Symbol	Gene Name	Fold Enrichment (log2)	p-value	Function
LATS1	Large tumor suppressor kinase 1	8.2	1.5e-8	Core Hippo pathway kinase, phosphorylates YAP/TAZ.
LATS2	Large tumor suppressor kinase 2	7.9	2.1e-8	Core Hippo pathway kinase, phosphorylates YAP/TAZ.
SAV1	Salvador family WW domain containing protein 1	6.5	3.4e-7	Scaffold protein for MST1/2 kinases.
NF2	Neurofibromin 2	5.8	1.2e-6	Upstream regulator of the Hippo pathway.
TAO1	Tao kinase 1	4.9	5.6e-6	Kinase that can phosphorylate and activate MST1/2.

Table 2: Top 5 Gene Knockouts Leading to Decreased YAP/TAZ Activity



Gene Symbol	Gene Name	Fold Depletion (log2)	p-value	Function
YAP1	Yes-associated protein 1	-7.5	4.2e-8	Transcriptional co-activator, core component.
WWTR1 (TAZ)	WW domain containing transcription regulator 1	-7.1	6.8e-8	Transcriptional co-activator, core component.
TEAD1	TEA domain transcription factor 1	-6.8	1.9e-7	Transcription factor partner for YAP/TAZ.
CTGF	Connective tissue growth factor	-5.2	8.3e-6	Downstream target and potential feedback regulator.
ACTA2	Actin, alpha 2, smooth muscle	-4.6	2.1e-5	Cytoskeletal component, influences mechanical sensing.

Experimental Protocols Lentiviral sgRNA Library Production

This protocol describes the production of lentiviral particles for a pooled sgRNA library.

Materials:

- Pooled sgRNA library in a lentiviral vector (e.g., lentiCRISPRv2)
- HEK293T cells



- Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- DMEM with 10% FBS
- Opti-MEM
- 0.45 μm syringe filters

Procedure:

- Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they reach 70-80% confluency at the time of transfection.
- Transfection:
 - For each 10 cm dish, prepare two tubes:
 - Tube A: Mix 10 μg of sgRNA library plasmid, 7.5 μg of psPAX2, and 2.5 μg of pMD2.G in 500 μL of Opti-MEM.
 - Tube B: Dilute 30 μL of Lipofectamine 3000 in 500 μL of Opti-MEM.
 - Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
 - Add the transfection complex dropwise to the HEK293T cells.
- Virus Harvest:
 - 48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
 - Centrifuge at 500 x g for 5 minutes to pellet cell debris.
 - Filter the supernatant through a 0.45 μm syringe filter.
- Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This is crucial to ensure that most cells receive only a single sgRNA.[6]



• Storage: Aliquot the virus and store at -80°C.

CRISPR Screen Execution

Materials:

- Cas9-expressing target cells (e.g., MCF10A-Cas9)
- Lentiviral sgRNA library
- Polybrene
- Puromycin (or other appropriate selection antibiotic)
- · Cell culture reagents

Procedure:

- Transduction:
 - Seed the target cells at a density that will allow for logarithmic growth throughout the experiment.
 - \circ Transduce the cells with the sgRNA library at an MOI of 0.3-0.5 in the presence of 8 μ g/mL polybrene. Ensure a library coverage of at least 500 cells per sgRNA.[8]
- Selection: 24 hours post-transduction, replace the media with fresh media containing the appropriate concentration of puromycin to select for transduced cells. Maintain selection for 2-3 days until non-transduced control cells are all killed.
- Initial Timepoint (T0): After selection, harvest a representative population of cells to serve as the baseline sgRNA distribution (T0). A minimum of 500 cells per sgRNA should be collected.
- Phenotypic Selection: Culture the remaining cells under conditions that will select for the
 desired phenotype. For a Hippo pathway screen, this could involve culturing the cells to a
 high density to activate the Hippo pathway. Cells with knockouts of negative regulators will
 have a growth advantage.



 Final Timepoint (T-final): After a predetermined number of population doublings (typically 10-14), harvest the final cell population.

sgRNA Sequencing and Data Analysis

Materials:

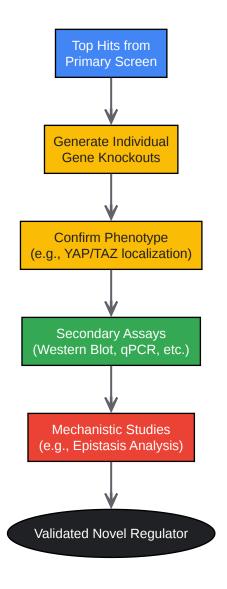
- Genomic DNA extraction kit
- · PCR primers flanking the sgRNA cassette
- · High-fidelity DNA polymerase
- Next-generation sequencing platform (e.g., Illumina)

Procedure:

- Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets.
- sgRNA Amplification: Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol. The first PCR enriches for the sgRNA cassette, and the second adds Illumina sequencing adapters and barcodes.[9]
- Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
 - Calculate the log2 fold change in abundance for each sgRNA between the T-final and T0 samples.
 - Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched or depleted in the T-final population.

Hit Validation





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Caption: Logical flow for the validation of candidate genes.

Following the primary screen, it is essential to validate the top candidate genes to confirm their role in regulating the Hippo-YAP/TAZ pathway and to rule out off-target effects.

Protocol for Validation:

- Individual Gene Knockout: For each candidate gene, design 2-3 new sgRNAs targeting different exons.
- Phenotypic Confirmation: Transduce Cas9-expressing cells with the individual sgRNAs and confirm the expected phenotype (e.g., increased or decreased YAP/TAZ nuclear localization



via immunofluorescence).

- Molecular Validation:
 - Western Blot: Analyze the protein levels of key Hippo pathway components, including phosphorylated and total YAP/TAZ.
 - o qPCR: Measure the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61).
- Rescue Experiments: To confirm the specificity of the knockout, re-express the wild-type version of the candidate gene in the knockout cells and assess whether the original phenotype is reversed.

Conclusion

CRISPR-based functional genomics screens provide a powerful, unbiased approach to dissect complex signaling pathways like the Hippo-YAP/TAZ cascade. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers to identify and validate novel regulators, which can serve as potential therapeutic targets for a variety of diseases, including cancer. The systematic nature of CRISPR screening accelerates the discovery of new biology and provides a rich dataset for further mechanistic studies.

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